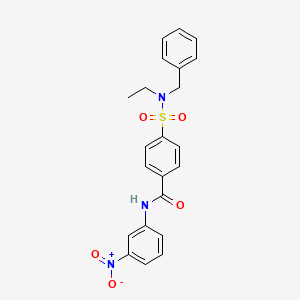

![molecular formula C14H12ClFN4O B2997611 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 1797307-85-7](/img/structure/B2997611.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

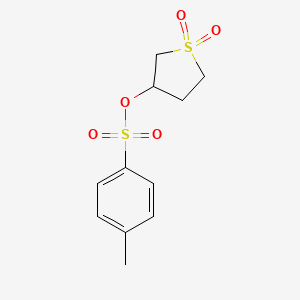

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” is a chemical compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of compounds containing the imidazo[1,2-b]pyrazole scaffold, such as “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” is based on the imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación

Anticancer Potential

Compounds related to "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide" have shown promise in cancer research. For example, fluoro substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations (Hammam et al., 2005). This highlights the potential of fluoro-substituted compounds in developing anticancer agents.

Anti-inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to exhibit significant anti-inflammatory activity and analgesic effects, suggesting their usefulness in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Antipsychotic Agent Development

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed potential antipsychotic properties without interacting with dopamine receptors, a common target for existing antipsychotics. This unique mechanism of action indicates the potential for developing new antipsychotic medications (Wise et al., 1987).

Imaging Agent Development

Fluoroethoxy and fluoropropoxy substituted compounds have demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central ones. These properties make them promising candidates for imaging agent development to study neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Anticonvulsant Activity

N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines have been synthesized as analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine and tested for anticonvulsant activity. Although less active than the parent compound, these analogs' distinct electrostatic isopotential maps suggest a nuanced approach to optimizing anticonvulsant activity (Kelley et al., 1995).

Direcciones Futuras

The future directions for research on “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” and similar compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new synthesis methods could also be a focus of future research .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O/c15-10-2-1-3-11(16)13(10)14(21)17-6-7-19-8-9-20-12(19)4-5-18-20/h1-5,8-9H,6-7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCLKHCMUZJINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN3C2=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)

![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)